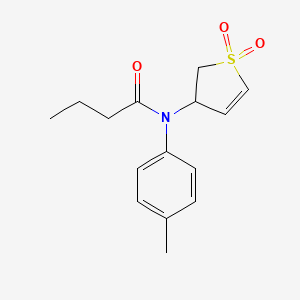![molecular formula C15H10Br2F3NO B2792203 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol CAS No. 477848-51-4](/img/structure/B2792203.png)
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of bromine, trifluoromethyl, and imino groups, which contribute to its reactivity and functionality. It is widely used in pharmaceuticals, materials science, and catalysis due to its exceptional chemical properties.
作用机制
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
It is noted that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s insolubility in water could affect its behavior in aqueous environments within the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The trifluoromethyl group is introduced via electrophilic substitution, followed by the formation of the imino group through condensation reactions. Common reagents used in these reactions include bromine, trifluoromethylbenzene, and various amines .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction parameters to achieve efficient synthesis .
化学反应分析
Types of Reactions
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in materials science for creating advanced materials with unique properties and in catalysis for facilitating chemical reactions.
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-(trifluoromethyl)aniline: Shares similar bromine and trifluoromethyl groups but lacks the imino functionality.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains multiple fluorine atoms and a trifluoromethyl group, used in electrophoric derivatization reactions.
Uniqueness
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol is unique due to the combination of bromine, trifluoromethyl, and imino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and transformations.
属性
IUPAC Name |
2,4-dibromo-6-[[2-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2F3NO/c16-11-5-10(14(22)13(17)6-11)8-21-7-9-3-1-2-4-12(9)15(18,19)20/h1-6,8,22H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQUUUNUVMQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
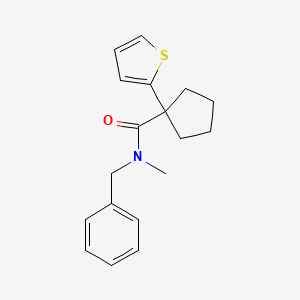
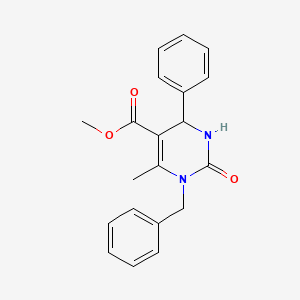
![N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2792125.png)
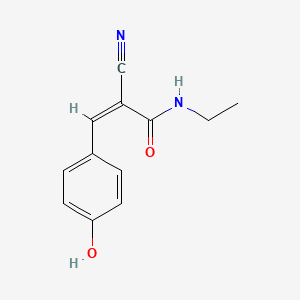
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792129.png)
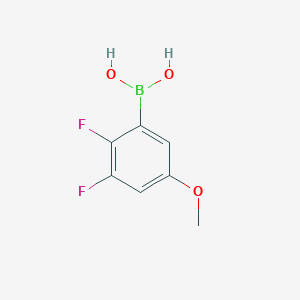
![N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2792131.png)
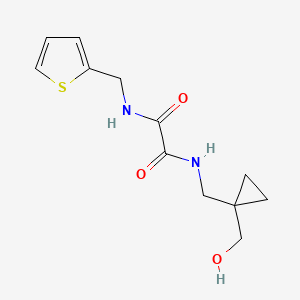
![[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2792133.png)
![4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792134.png)
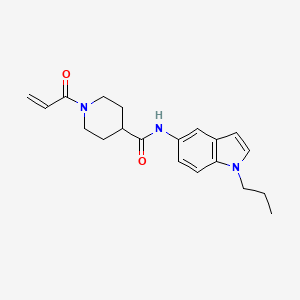
![5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide](/img/structure/B2792138.png)
![ethyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2792142.png)
